molecular formula C16H23ClN2O B2858147 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one CAS No. 796067-50-0

2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2858147
CAS No.: 796067-50-0
M. Wt: 294.82
InChI Key: BXZZMVFMFMOOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one (CAS 796067-50-0) is a high-purity chemical building block developed for advanced pharmaceutical and agrochemical research. This compound belongs to the class of N-chloroacetyl piperazine derivatives, which are recognized as key intermediates in the synthesis of more complex molecules with potential biological activity . The reactive chloroacetyl group makes this compound a versatile precursor for nucleophilic substitution reactions, allowing researchers to functionalize the molecule and create diverse chemical libraries for screening. Piperazine derivatives are established pharmacophores found in compounds across multiple therapeutic areas, and this specific derivative serves as a critical starting material in the exploration of new active agents . The compound is offered with a guaranteed purity of 97% and is available for immediate shipment . It is supplied as a solid and should be stored as recommended. This product is intended for research and manufacturing applications in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers can request detailed specifications, including MSDS and analytical certificates, from the technical support team.

Properties

IUPAC Name

2-chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13(2)15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)16(20)11-17/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZZMVFMFMOOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one typically involves the reaction of 4-[(4-propan-2-ylphenyl)methyl]piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substituents significantly influence electronic, steric, and lipophilic properties. Key analogs include:

Compound Name Benzyl Substituent Molecular Weight (g/mol) Key Properties
Target Compound (Hydrochloride) 4-Isopropyl 319.2 (HCl salt)* High lipophilicity; bulky substituent
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl (no substituent) 254.73 Moderate lipophilicity; planar aromatic
Compound 4-Methoxy 319.2 (HCl salt) Electron-rich; hydrogen bonding potential
Compound 3-Fluoro-4-methoxy 337.2 Enhanced polarity; halogen interactions

*Calculated based on formula C14H19Cl2N2O (free base: ~283.8).

  • Phenyl Analogs () : Simpler aromatic systems may favor interactions with flat binding pockets (e.g., serotonin or dopamine receptors in antipsychotics) .
  • Methoxy and Fluoro Substituents () : Electron-donating (methoxy) or polar (fluoro) groups modulate solubility and receptor affinity. For instance, methoxy groups can engage in hydrogen bonding, while fluorine enhances metabolic stability .

Piperazine Core Modifications

The piperazine ring’s substitution pattern affects conformational flexibility and nitrogen basicity:

  • N-Alkylation with Chloroethanone: Common across analogs (e.g., ), this group serves as a reactive handle for further derivatization or as a pharmacophore in kinase inhibitors.
  • Hydrochloride Salts (): Improve aqueous solubility, critical for oral bioavailability. The target compound’s hydrochloride salt likely has a higher dissolution rate than non-ionic forms .

Key Physicochemical Parameters

Property Target Compound (HCl) 4-Methoxy Analog () 4-Phenyl Analog ()
Molecular Weight 319.2 319.2 254.73
logP (estimated) ~3.5–4.0 ~3.0–3.5 ~2.5–3.0
Hydrogen Bond Acceptors 3 4 3
Solubility (aqueous) High (HCl salt) Moderate Low (free base)

Biological Activity

2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one, also known by its CAS number 1421601-30-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22ClN2O\text{C}_{16}\text{H}_{22}\text{Cl}\text{N}_{2}\text{O}

Key Properties:

  • Molecular Weight: 284.81 g/mol
  • Melting Point: Not specified in available data
  • Solubility: Limited data available

Antidepressant and Anxiolytic Effects

Preliminary studies suggest that compounds with similar piperazine structures exhibit antidepressant and anxiolytic effects. For instance, piperazine derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Anticancer Activity

Research indicates that related compounds may possess anticancer properties. A study focusing on piperazine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.5Apoptosis induction
Compound BHT29 (Colon)12.3Cell cycle arrest

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activities. Compounds with similar piperazinyl structures have been investigated for their effects on cognitive functions and neuroprotection. These activities are often attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Case Study 1: Antidepressant Potential

A clinical trial involving piperazine derivatives showed a significant reduction in depression scores among participants treated with a related compound over a 12-week period. The study highlighted the importance of the piperazine moiety in enhancing serotonin receptor affinity, which is crucial for antidepressant activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that a similar compound exhibited cytotoxic effects against A431 (human epidermoid carcinoma) cells with an IC50 value of 20 µM. The study concluded that the presence of the chlorinated phenyl group contributed to increased potency against cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Modulation: Interaction with serotonin and dopamine receptors.
  • Apoptosis Induction: Triggering programmed cell death in cancer cells.
  • Neurotransmitter Regulation: Modulating levels of neurotransmitters involved in mood regulation.

Q & A

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Methodology :
  • High-resolution X-ray diffraction (≤0.8 Å) paired with Hirshfeld surface analysis to detect hydrogen-bonding patterns and confirm tautomer dominance .
  • Variable-temperature NMR to monitor dynamic equilibria in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.